

Technical Guide: 17-O-Methyl Boldenone-d3 for Advanced Analytical Applications

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Compound of Interest

Compound Name: 17-O-Methyl Boldenone-d3

Cat. No.: B15143631

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This technical guide provides an in-depth overview of **17-O-Methyl Boldenone-d3**, a deuterated derivative of a boldenone metabolite. This isotopically labeled compound is a critical tool for researchers in analytical chemistry, particularly in the fields of veterinary drug residue analysis and anti-doping control. Its primary application is as an internal standard in mass spectrometry-based methods for the highly accurate quantification of boldenone and its related compounds in complex biological matrices.

Core Compound Identification

A clear identification of **17-O-Methyl Boldenone-d3** is fundamental for its appropriate use in experimental settings. The key chemical identifiers for this compound are summarized below.

Identifier	Value
Compound Name	17-O-Methyl Boldenone-d3
Synonyms	(17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one
Molecular Formula	C20H25D3O2[1]
Molecular Weight	303.45 g/mol [1]
CAS Number (Unlabelled)	20401-12-1[1]



Note: The CAS number provided corresponds to the non-deuterated form of 17-O-Methyl Boldenone.

Application in Quantitative Analysis

17-O-Methyl Boldenone-d3 serves as an ideal internal standard for the quantification of boldenone and its metabolites in various biological samples, such as urine and muscle tissue. The use of a stable isotope-labeled internal standard is a gold-standard technique in quantitative mass spectrometry, often referred to as isotope dilution mass spectrometry. This approach significantly improves the accuracy and precision of analytical methods by correcting for variations that can occur during sample preparation, extraction, and instrumental analysis.

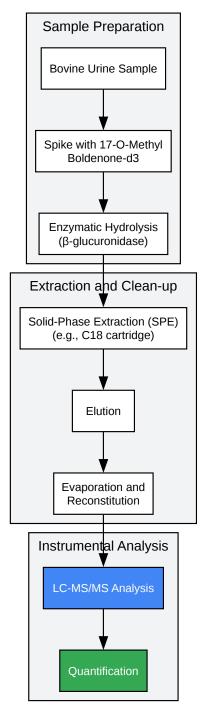
The structural similarity of **17-O-Methyl Boldenone-d3** to the target analytes ensures that it behaves almost identically during the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled analytes by the mass spectrometer.

Experimental Workflow for Veterinary Residue Analysis

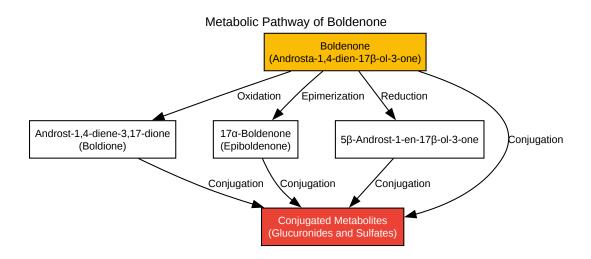
The following diagram illustrates a typical experimental workflow for the analysis of boldenone in bovine urine using **17-O-Methyl Boldenone-d3** as an internal standard. This workflow is representative of methods employed in regulatory monitoring programs for veterinary drug residues.



Experimental Workflow for Boldenone Analysis







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References

- 1. 17-O-Methyl Boldenone-d3 | LGC Standards [lgcstandards.com]
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